molecular formula C9H7NO2 B181657 4-(Cyanomethyl)benzoic acid CAS No. 50685-26-2

4-(Cyanomethyl)benzoic acid

Cat. No.: B181657
CAS No.: 50685-26-2
M. Wt: 161.16 g/mol
InChI Key: RSGBXCFAYHOKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyanomethyl)benzoic acid is an organic compound with the molecular formula C9H7NO2 It is characterized by a benzoic acid core substituted with a cyanomethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Cyanomethyl)benzoic acid can be synthesized through several methods. One common approach involves the cyanomethylation of benzoic acid derivatives. This process typically includes the reaction of benzoic acid esters with cyanomethylating agents under controlled conditions. For instance, the reaction of benzoic acid esters with trichloromethyl compounds followed by treatment with hydrogen cyanide can yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as refluxing with specific catalysts and subsequent purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyanomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Cyanomethyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Cyanobenzoic acid
  • Methyl 4-cyanobenzoate
  • Ethyl 4-cyanobenzoate
  • 4-Bromo-2-(cyanomethyl)benzoic acid

Comparison: 4-(Cyanomethyl)benzoic acid is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties compared to other similar compounds. For instance, 4-cyanobenzoic acid lacks the cyanomethyl group, resulting in different reactivity and applications. Methyl and ethyl 4-cyanobenzoates are esters and have different physical and chemical properties, such as solubility and boiling points .

Properties

IUPAC Name

4-(cyanomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBXCFAYHOKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297095
Record name 4-(cyanomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50685-26-2
Record name 50685-26-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(cyanomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyanomethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-bromomethyl-benzoic acid (4.0 g, 18.6 mmol) in acetonitrile (186 mL) was treated with a solution of sodium cyanide (1.0 g, 20.4 mmol) and sodium hydroxide (0.74 g, 18.6 mmol) in water (24 mL). The reaction mixture was heated at reflux for 2 h. At this time, the reaction was cooled to 25° C. and concentrated in vacuo. The resulting solution was washed with chloroform (1×50 mL). The aqueous layer was acidified to pH=3 with a 1N aqueous hydrochloric acid solution. The aqueous layer was extracted with a solution of chloroform/methanol (9:1, 3×100 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 4-cyanomethyl-benzoic acid (0.79 g, 26.3%) as a white solid: mp 193-195° C.; EI-HRMS m/e calcd for C9H7NO2 (M+) 161.0476, found 161.0483.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
186 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 10 g (53 mol) of ethyl 4-cyanomethyl-benzoate and 2.02 mL of a 1 M sodium hydroxide solution in 100 mL of ethanol is refluxed for one hour. Then the reaction solution is evaporated down and the residue is combined with ice water. Concentrated hydrochloric acid is added dropwise to the reaction solution until no more precipitate is formed. The precipitate is filtered off, washed twice with water and dried.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 4-bromomethylbenzoic acid (25.26 g, 0.12 mol) and KCN (20 g, 0.31 mol) in 5:7 H2O/EtOH (60 mL) was heated to 75°-80° C. for four hours. The cooled reaction was partially concentrated, H2O added, and extracted 1× with EtOAc. After acidification of the aqueous layer, the resulting precipitate was filtered and washed well with H2O to yield 13.6 g; 4 EtOAc extractions of the filtrate yielded an additional 2.7 g. Recrystallization of the combined solids from H2O/EtOH using activated charcoal and filtering through Celite afforded 15.20 g of 4-cyanomethylbenzoic acid.
Quantity
25.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
H2O EtOH
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyanomethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyanomethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Cyanomethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Cyanomethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Cyanomethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Cyanomethyl)benzoic acid
Customer
Q & A

Q1: What makes 4-(cyanomethyl)benzoic acid a promising component for DSSCs?

A: this compound is a promising acceptor group in organic dyes for DSSCs. Studies show its incorporation enhances the dye's light absorption properties and leads to improved photovoltaic performance compared to the more common cyanoacrylic acid acceptor []. This improvement is attributed to superior charge injection properties, which are crucial for efficient energy conversion in DSSCs [].

Q2: How does the structure of this compound-based dyes impact their performance in DSSCs?

A: Research indicates that the specific structure of dyes incorporating this compound significantly impacts their effectiveness in DSSCs. For instance, replacing a para-phenyl group with a thiophene group in conjunction with the this compound acceptor leads to enhanced solubility, broader light absorption, and improved energy conversion efficiency []. Additionally, using a dithienopyrrole unit as the central π-bridge instead of the commonly used cyclopentadithiophene linker in these dyes results in higher photovoltaic performance and longer electron lifetimes, further emphasizing the importance of structural modifications for optimizing DSSC performance [].

Q3: Have computational studies been used to investigate this compound-based dyes?

A: Yes, density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations have been used to study the electronic structure and optical properties of this compound-based dyes [, ]. These calculations help predict how the dyes will interact with light and the titanium dioxide photoanode in a DSSC, providing valuable insights for designing more efficient solar cell materials [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.